Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a complex organic compound with a molecular formula of C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is characterized by its intricate structure, featuring a pyrrolopyrrole core with methoxy and tert-butyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diaminocarbonyl compound, followed by methoxylation and tert-butylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide (H2O2) and chromium-based oxidants. Reduction reactions may involve lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In the field of chemistry, tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: . Its ability to interact with biological macromolecules makes it a useful tool for probing biological pathways and mechanisms.
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: : The compound's unique properties also make it useful in industrial applications, such as in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate include pyrrolopyrrole derivatives , methoxy-substituted pyrroles , and tert-butylated heterocycles .
Uniqueness: : What sets this compound apart from its similar compounds is its specific structural features, such as the trans-configuration of the methoxy group and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-5-13-7-12(9,8-14)16-4/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGCGIWMBEZRZ-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@]2(C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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